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molecular formula C7H10O5 B147105 Dimethyl methoxymethylenemalonate CAS No. 22398-14-7

Dimethyl methoxymethylenemalonate

Cat. No. B147105
M. Wt: 174.15 g/mol
InChI Key: RHFZTBSULNJWEI-UHFFFAOYSA-N
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Patent
US04665218

Procedure details

160 g (1.0 mol) of hydroxymethylenemalonic acid dimethyl ester is dissolved in 288 g (9.0 mol) of methanol and 50 g of hydrogen chloride gas is introduced. Then 55.2 g (1.35 mol) of acetonitrile is added and the mixture is let stand for 24 hours at room temperature. Then the low-boiling substances are distilled out, dichloromethane is added to the residue, and ammonium chloride is filtered out. The filtrate is treated with 1.6 g of potassium bisulfate and heated while distilling the volatile components up to 130° C. 138 g (0.79 mol) of methoxymethylenmalonic acid dimethyl ester is obtained, corresponding to 79.3% of the theory.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH:9][OH:10])[C:5]([O:7][CH3:8])=[O:6].CO.Cl.[C:15](#N)C>>[CH3:8][O:7][C:5](=[O:6])[C:4](=[CH:9][O:10][CH3:15])[C:3]([O:2][CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
COC(C(C(=O)OC)=CO)=O
Name
Quantity
288 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
55.2 g
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the low-boiling substances are distilled out
ADDITION
Type
ADDITION
Details
dichloromethane is added to the residue, and ammonium chloride
FILTRATION
Type
FILTRATION
Details
is filtered out
ADDITION
Type
ADDITION
Details
The filtrate is treated with 1.6 g of potassium bisulfate
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
while distilling the volatile components up to 130° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C(C(=O)OC)=COC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mol
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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